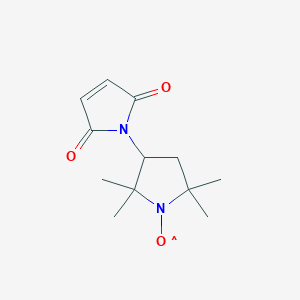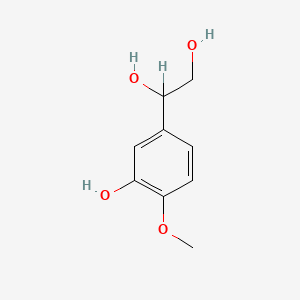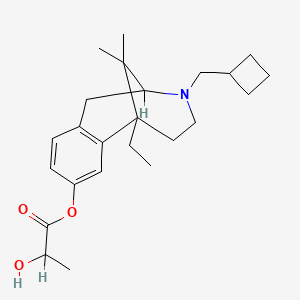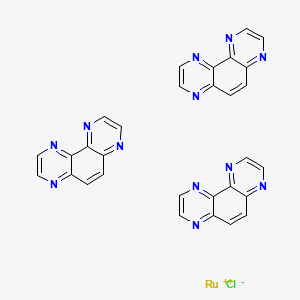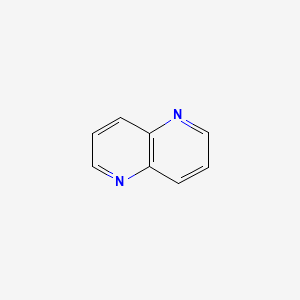
1,5-Naphthyridine
Vue d'ensemble
Description
1,5-Naphthyridine is a heterocyclic organic compound that is widely used in scientific research. It is a simple aromatic ring with a nitrogen atom at the 1 and 5 positions. This compound is a versatile and useful compound for a variety of applications, including synthesis, scientific research, and drug development.
Applications De Recherche Scientifique
Chimie Médicinale: Activité Biologique
1,5-Naphthyridine: les dérivés ont été largement étudiés pour leurs activités biologiques. Ils sont connus pour présenter une variété de propriétés pharmacologiques, y compris des effets anticancéreux, antiviraux et antimicrobiens . La structure de la this compound permet la formation de composés qui peuvent interagir avec des cibles biologiques, ce qui pourrait conduire à de nouveaux agents thérapeutiques.
Chimie Organique Synthétique: Réactivité
En chimie organique synthétique, This compound sert de bloc de construction polyvalent. Sa réactivité avec des réactifs électrophile ou nucléophile, ainsi qu'en oxydations et réductions, en fait un composé précieux pour la construction de molécules organiques complexes . Cette réactivité est utilisée dans la synthèse de divers composés hétérocycliques importants dans les produits pharmaceutiques et les produits agrochimiques.
Science des Matériaux: Ligand pour les Complexes Métalliques
This compound: a été utilisé comme un lien dans la construction de ligands de pontage pour les complexes métalliques. Ces complexes ont des applications en science des matériaux en raison de leurs propriétés électroniques et structurelles uniques, qui peuvent être adaptées à des fonctions spécifiques telles que la catalyse, les matériaux magnétiques et les capteurs.
Applications Optiques
Les composés This compound fusionnés ont montré un potentiel dans les applications optiques . Leur capacité à former des complexes avec des métaux peut conduire à des matériaux avec des propriétés optiques uniques, qui peuvent être appliquées dans des domaines tels que les diodes électroluminescentes (LED), les technologies laser et la photovoltaïque.
Synthèse d'Hétérocycles
La synthèse d'hétérocycles est un aspect fondamental de la recherche chimique, et This compound joue un rôle crucial dans ce domaine . Il est utilisé pour construire divers squelettes hétérocycliques qui sont présents dans les produits naturels et les ingrédients pharmaceutiques actifs.
Études Biologiques: Interaction avec l'ADN/ARN
Des recherches ont montré que certains dérivés de This compound peuvent interagir avec l'ADN ou l'ARN . Cette interaction est importante pour comprendre le mécanisme d'action des médicaments potentiels et pour le développement de nouvelles stratégies thérapeutiques ciblant le matériel génétique.
Mécanisme D'action
Target of Action
1,5-Naphthyridine is a heterocyclic compound that has been studied extensively for its potential biological activities
Mode of Action
The mode of action of this compound involves its reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides, for instance, react readily with 1,5-Naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-Naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
It is known that this compound derivatives can exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that many this compound derivatives exhibit a variety of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the reactivity of this compound with other compounds can be influenced by various factors, such as the presence of electrophilic or nucleophilic reagents .
Safety and Hazards
Orientations Futures
While specific future directions for 1,5-Naphthyridine research are not explicitly mentioned in the search results, it’s known that these compounds have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may continue to explore these applications and develop new synthetic strategies and applications for this compound and its derivatives.
Analyse Biochimique
Biochemical Properties
1,5-Naphthyridine plays a crucial role in several biochemical reactions. It has been found to exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, it can form complexes with metal ions, further enhancing its biological activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated cytotoxic effects on tumor cell lines, including murine colon carcinoma and mammary carcinoma cells . These effects are mediated through the inhibition of key signaling pathways that regulate cell proliferation and survival . Furthermore, this compound has been shown to modulate the production of inflammatory mediators in immune cells, highlighting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged biological activity . Exposure to light, heat, or reactive chemicals can lead to the degradation of this compound, reducing its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of chronic inflammation and cancer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, route of administration, and individual variability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . For example, this compound can bind to plasma proteins, enhancing its distribution in the bloodstream . Additionally, the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound derivatives have been found to localize in the nucleus, where they interact with DNA and nuclear proteins . This localization is essential for the compound’s ability to modulate gene expression and inhibit DNA replication .
Propriétés
IUPAC Name |
1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKTERJLVWEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180053 | |
| Record name | 1,5-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254-79-5 | |
| Record name | 1,5-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Naphthyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7JA3E5YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 1,5-naphthyridines?
A: Several classical methods have been employed to synthesize 1,5-naphthyridines, including the Friedländer, Skraup, Semmler-Wolff, and hetero-Diels-Alder reactions. [] These methods utilize various starting materials and reaction conditions to construct the 1,5-naphthyridine core.
Q2: Are there more modern approaches to synthesizing 1,5-naphthyridines?
A: Yes, recent research has focused on utilizing transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve efficient and regioselective synthesis of substituted 1,5-naphthyridines. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H6N2, and its molecular weight is 130.15 g/mol.
Q4: How can spectroscopic techniques be used to characterize 1,5-naphthyridines?
A: Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, are essential for structural characterization of 1,5-naphthyridines. [, , , , ] For example, 1H NMR spectroscopy can distinguish between the different isomers of amino- and bromo-1,5-naphthyridines. []
Q5: How does the position of nitrogen atoms in the this compound ring affect its reactivity?
A: The position of nitrogen atoms significantly influences the electron density distribution within the this compound ring, impacting its reactivity towards electrophilic and nucleophilic attack. [, ] For instance, in the amination of this compound with potassium amide in liquid ammonia, the initial attack occurs at the carbon with the lowest electron density. []
Q6: Can you provide an example of regioselective functionalization of the this compound scaffold?
A: Research has shown that a combination of zinc-, magnesium-, and lithium-tetramethylpiperidide bases, along with Lewis acids like boron trifluoride etherate, allows for the sequential introduction of up to three substituents onto the this compound core with high regioselectivity. []
Q7: What is a "halogen dance" reaction, and how does it apply to this compound?
A: A "halogen dance" reaction involves the migration of a halogen atom within a molecule. In this compound chemistry, a novel "halogen dance" reaction was discovered during the metalation of an 8-iodo-2,4-trifunctionalized derivative, allowing for a fourth regioselective functionalization. []
Q8: What are some notable biological activities exhibited by this compound derivatives?
A: this compound derivatives have shown promising biological activities, including antimalarial, [, , , ] antibacterial, [, ] and antifilarial activity. []
Q9: How does the structure of this compound derivatives relate to their antimalarial activity?
A: Studies have shown that the presence of a nitrogen atom at position 1 and pyrrolidinyl Mannich base side chains in the structure of pyronaridine, a this compound derivative, are crucial for its potent antimalarial activity. []
Q10: Have any this compound derivatives progressed to clinical trials for malaria treatment?
A: Yes, pyronaridine, a this compound derivative, has undergone clinical trials for the treatment of malaria and has shown promising efficacy. [, ]
Q11: Beyond antimalarial activity, what other therapeutic areas are being explored for this compound derivatives?
A: Research has also focused on developing this compound derivatives as potential anticancer agents, particularly as topoisomerase I inhibitors. [] These compounds have shown promising antiproliferative activity against human cancer cell lines.
Q12: How do this compound derivatives interact with topoisomerase I to exert their anticancer effects?
A: While the exact mechanism is still under investigation, it is believed that these this compound derivatives bind to the topoisomerase I-DNA complex, stabilizing the complex and preventing DNA religation, ultimately leading to cell death. []
Q13: How is computational chemistry being utilized in this compound research?
A: Computational methods, such as density functional theory (DFT) calculations, are being employed to study tautomerism stability, [] predict molecular properties, and design new this compound derivatives with improved biological activity.
Q14: What are some key structural features that influence the activity and selectivity of this compound derivatives?
A: Studies exploring structure-activity relationships (SAR) have identified several key factors influencing the biological activity of 1,5-naphthyridines. These include: * The nature and position of substituents: Modifications at positions 2, 4, and 8 on the this compound ring significantly impact activity. [, , ]* The type of side chain: The nature and length of aminoalkyl side chains at position 4 influence antimalarial activity. [, , ]* The presence of fused rings: Fusing additional rings to the this compound core can enhance activity and selectivity. [, , ]
Q15: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?
A15: While specific QSAR models for 1,5-naphthyridines are not extensively discussed in the provided literature, ongoing research suggests that QSAR studies are being conducted to establish correlations between molecular properties and biological activities, aiding in the design of more potent and selective this compound-based drug candidates.
Q16: Have this compound derivatives been explored for material science applications?
A: Yes, certain this compound derivatives have shown potential as components in organic light-emitting diodes (OLEDs). [, ] These applications highlight the versatility of the this compound scaffold.
Q17: What makes certain this compound derivatives suitable for OLED applications?
A: The electronic properties of specific this compound derivatives, particularly their electron-transporting capabilities and deep blue fluorescence, make them promising candidates for use in OLED devices. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
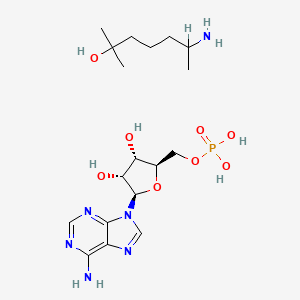
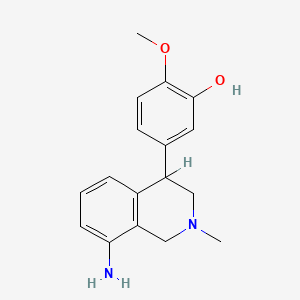
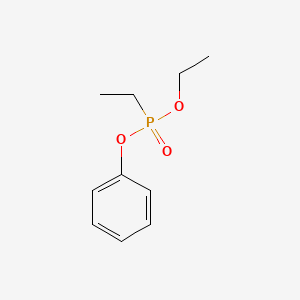
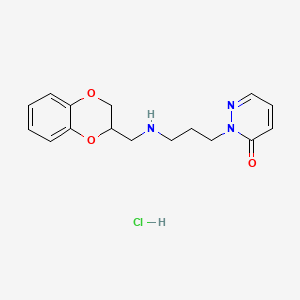
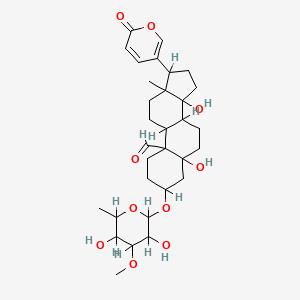

![5-Hydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2h-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3h)-dione](/img/structure/B1222722.png)
